2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of ethyl hydrazinecarbothioamide with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms 5-ethyl-1,3,4-thiadiazole-2-thiol.
Chlorination: The thiadiazole derivative is then chlorinated using thionyl chloride to form 2-chloro-5-ethyl-1,3,4-thiadiazole.
Nitration: The benzamide moiety is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitrobenzamide.
Coupling Reaction: Finally, the chlorinated thiadiazole derivative is coupled with the nitrated benzamide in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Reduction Reactions: Products include 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide.
Oxidation Reactions: Products include sulfoxides and sulfones of the thiadiazole ring.
Scientific Research Applications
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, gene expression, or metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide can be compared with other thiadiazole derivatives:
Similar Compounds: Examples include 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide and 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide.
Uniqueness: The presence of the ethyl group on the thiadiazole ring and the nitro group on the benzamide moiety may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3S/c1-2-9-14-15-11(20-9)13-10(17)7-5-6(16(18)19)3-4-8(7)12/h3-5H,2H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUENIGWFWIKFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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